1-(2-Allyl-4-methylphenoxy)-3-piperazin-1-ylpropan-2-ol hydrochloride
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Overview
Description
1-(2-Allyl-4-methylphenoxy)-3-piperazin-1-ylpropan-2-ol hydrochloride is a chemical compound known for its diverse applications in scientific research. It is characterized by its unique molecular structure, which includes an allyl group, a methylphenoxy group, and a piperazinylpropanol moiety. This compound is often used in various fields such as chemistry, biology, medicine, and industry due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Allyl-4-methylphenoxy)-3-piperazin-1-ylpropan-2-ol hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Alkylation: The initial step involves the alkylation of 2-allyl-4-methylphenol with an appropriate alkylating agent to introduce the allyl group.
Nucleophilic Substitution: The resulting intermediate undergoes nucleophilic substitution with piperazine to form the piperazinylpropanol moiety.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Allyl-4-methylphenoxy)-3-piperazin-1-ylpropan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-Allyl-4-methylphenoxy)-3-piperazin-1-ylpropan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Allyl-4-methylphenoxy)-3-piperazin-1-ylpropan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Allyl-4-methylphenoxy)-3-[4-(4-methylphenyl)-1-piperazinyl]-2-propanol: This compound shares a similar core structure but has different substituents, leading to distinct chemical properties and applications.
1-(2-Allyl-4-methylphenoxy)-3-(1-piperazinyl)-2-propanol dihydrochloride: Another closely related compound with similar applications in research.
Uniqueness
1-(2-Allyl-4-methylphenoxy)-3-piperazin-1-ylpropan-2-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-(4-methyl-2-prop-2-enylphenoxy)-3-piperazin-1-ylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-3-4-15-11-14(2)5-6-17(15)21-13-16(20)12-19-9-7-18-8-10-19;/h3,5-6,11,16,18,20H,1,4,7-10,12-13H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBBGFBJWIAHOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2CCNCC2)O)CC=C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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